4-Nitro-2-picoline N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

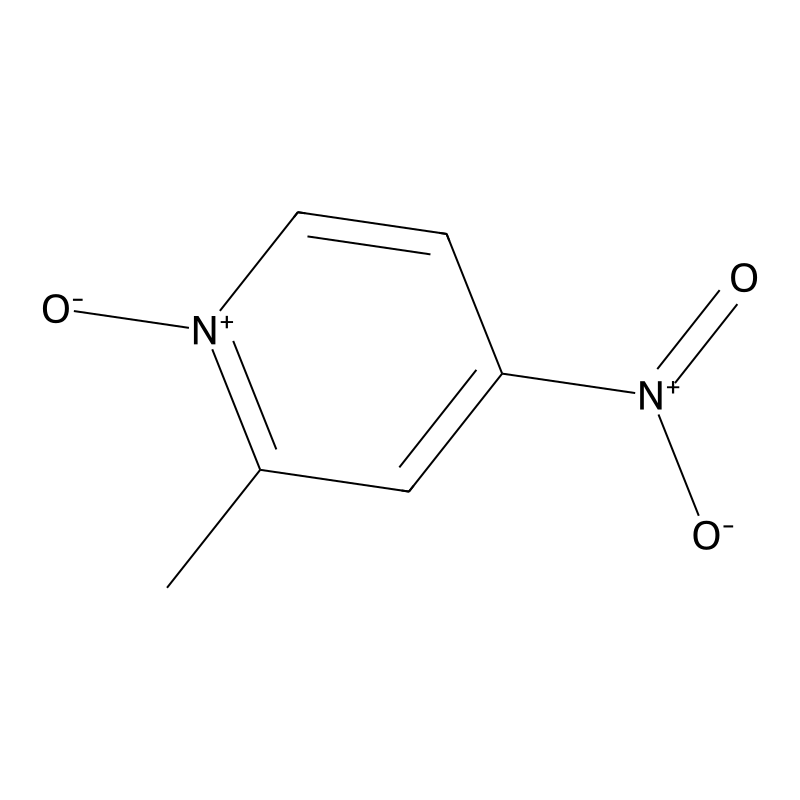

4-Nitro-2-picoline N-oxide is a heterocyclic compound containing a pyridine ring with a nitro group at the 4th position and an N-oxide functional group attached to the nitrogen atom in the 2nd position. While the specific details of its synthesis might vary depending on the research context, one reported method involves the nitration of 2-picoline N-oxide with concentrated nitric acid and sulfuric acid as a catalyst [].

Potential Applications:

The research potential of 4-Nitro-2-picoline N-oxide lies in its unique combination of functional groups:

- Nitric Oxide Donor: The N-oxide moiety can act as a nitric oxide (NO) donor, potentially relevant in studies related to NO-mediated biological processes, such as vasodilation, neurotransmission, and immune response [].

- Precursor for Nitroaromatic Compounds: The nitro group allows for further chemical modifications, making 4-Nitro-2-picoline N-oxide a potential precursor for various nitroaromatic compounds with diverse applications in areas like organic materials science and medicinal chemistry [].

Current Research Landscape:

- A Substrate for Enzymatic Studies: A study investigated the biodegradation of 4-Nitro-2-picoline N-oxide by a bacterial strain, highlighting its potential use in studies of microbial degradation pathways for nitroaromatic compounds [].

- A Precursor for Photoactive Materials: Another study reported the synthesis of a photosensitive polymer using 4-Nitro-2-picoline N-oxide as a building block, demonstrating its potential application in the development of light-responsive materials.

4-Nitro-2-picoline N-oxide is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.1234 g/mol. It is classified as a nitropyridine derivative, characterized by the presence of a nitro group (-NO₂) and a pyridine ring. The compound exhibits unique properties due to its structural configuration, which includes a nitrogen-oxide functional group attached to the pyridine ring at the 2-position. This compound is often utilized in various chemical syntheses and biological studies due to its reactivity and potential pharmacological activities .

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions, which alters the compound's reactivity and biological activity.

- N-Oxide Formation: The presence of the nitrogen-oxide functional group allows for further derivatization, such as forming oxime derivatives.

- Electrophilic Substitution: The electron-withdrawing nature of the nitro group makes the compound susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring .

Research indicates that 4-Nitro-2-picoline N-oxide possesses notable biological activities. It has been studied for its potential antiviral properties, particularly against coronaviruses. Studies have shown that derivatives of pyridine N-oxides exhibit inhibitory effects on viral replication in cell cultures, suggesting that 4-Nitro-2-picoline N-oxide may have therapeutic potential in treating viral infections . Additionally, its toxicity profile indicates that it is harmful if ingested or if it comes into contact with skin, necessitating caution during handling .

The synthesis of 4-Nitro-2-picoline N-oxide can be achieved through several methods:

- Nitration of 2-Picoline: This method involves the nitration of 2-picoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

- Oxidation Reactions: The compound can also be synthesized by oxidizing 4-nitro-2-picoline using oxidizing agents such as hydrogen peroxide or peracids.

- Rearrangement Reactions: Under specific conditions, rearrangement reactions involving other nitropyridine derivatives can yield 4-Nitro-2-picoline N-oxide as a product .

4-Nitro-2-picoline N-oxide finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, particularly in the pharmaceutical industry.

- Chemical Research: The compound is utilized in studies investigating the properties of nitropyridine derivatives and their biological activities.

- Agricultural Chemistry: It may have applications in developing agrochemicals due to its potential biological activity against pests and pathogens .

Studies focusing on the interactions of 4-Nitro-2-picoline N-oxide with biological systems indicate that it may interact with various enzymes and receptors. Its ability to inhibit certain viral enzymes suggests potential pathways for drug development targeting viral infections. Furthermore, research into its interactions with other chemical species highlights its role as a reactive intermediate in various organic reactions .

Several compounds share structural similarities with 4-Nitro-2-picoline N-oxide, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Nitropyridine N-Oxide | Similar nitro and nitrogen oxide groups | Exhibits different reactivity patterns due to position |

| 2-Nitropyridine | Contains a nitro group at position 2 | Different biological activity profile compared to 4-nitro derivatives |

| 3-Nitropyridine | Nitrogen oxide at position 3 | Unique electronic properties affecting reactivity |

| 6-Methylpyridine N-Oxide | Methyl substitution at position 6 | Alters steric hindrance and electronic distribution |

These compounds demonstrate varying biological activities and chemical reactivities based on their structural differences, highlighting the uniqueness of 4-Nitro-2-picoline N-oxide within this class of compounds .

Pyridine N-oxides represent an important class of heterocyclic compounds that emerged in the early 20th century as valuable synthetic intermediates. The synthesis of the parent structure, pyridine-N-oxide, was first reported by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidant. This discovery established a fundamental transformation in heterocyclic chemistry that would lead to numerous derivatives with varied applications.

The structure of pyridine N-oxide differs significantly from pyridine in its reactivity profile. While structurally similar to pyridine with respect to ring parameters, the N-O distance in pyridine-N-oxide is approximately 1.34 Å, and the C-N-C angle is 124°, which is 7° wider than in pyridine. This structural modification dramatically alters the electronic distribution within the molecule, making pyridine N-oxides five orders of magnitude less basic than their parent pyridines, with protonated pyridine-N-oxide having a pKa of 0.8.

Emergence of 4-Nitro-2-picoline N-oxide in scientific literature

4-Nitro-2-picoline N-oxide (also known as 2-methyl-4-nitropyridine N-oxide) emerged as researchers explored the reactivity patterns of substituted pyridine N-oxides. The compound's significance lies in its functionality as a model system for understanding the electronic effects of both the N-oxide group and nitro substituents on the pyridine ring.

The synthesis of 4-Nitro-2-picoline N-oxide typically involves the nitration of 2-picoline N-oxide using a mixture of nitric acid and sulfuric acid. This regioselective nitration at the 4-position is directed by the activating effect of the N-oxide group, which facilitates electrophilic substitution at this position. The compound's crystallographic structure was later determined, providing valuable insights into its three-dimensional arrangement and intermolecular interactions.

Evolution of research focus over decades

Research on pyridine N-oxides, including 4-Nitro-2-picoline N-oxide, has evolved significantly over the decades. Initial studies in the 1950s and 1960s focused primarily on basic synthetic methods and characterization of these compounds. By the 1970s and 1980s, research expanded to include more detailed investigations into their reactivity patterns and potential applications.

The late 20th century saw increased interest in the medicinal applications of pyridine N-oxides, with researchers exploring their potential as pharmaceutical intermediates. More recently, attention has shifted toward developing more efficient and environmentally friendly synthetic approaches, as well as exploring novel applications in catalysis and materials science.

The spectroscopic properties of pyridine N-oxides have been extensively studied, with researchers investigating their electronic structures through UV, IR, and NMR spectroscopy. For example, pyridine N-oxide exhibits a strong π-π* band near 280 nm in aprotic solvents, while 2,6-dimethylpyridine N-oxide shows a blue shift to 274 nm.

Position within heterocyclic chemistry framework

4-Nitro-2-picoline N-oxide occupies a unique position within the broader framework of heterocyclic chemistry. As a pyridine derivative, it belongs to one of the most important classes of heterocycles, which are ubiquitous in natural products, pharmaceuticals, and materials.

The compound exemplifies how multiple functional groups can be strategically incorporated into a heterocyclic scaffold to create molecules with distinctive properties. The presence of three key functional groups—the pyridine ring, the N-oxide moiety, and the nitro group—gives this molecule its distinctive chemical behavior and makes it a versatile synthetic intermediate.

Pyridine N-oxides have received significant attention due to their dual reactivity profile, serving as both nucleophiles and electrophiles depending on the reaction conditions. They have also been explored as Lewis bases in catalytic applications, particularly in aldol reactions. Additionally, pyridine N-oxides can function as ligands in coordination chemistry, forming complexes with various transition metals.

Classic Synthetic Approaches

Nitration of 2-Picoline N-Oxide

The nitration of 2-picoline N-oxide represents the foundational method for producing 4-nitro-2-picoline N-oxide. This reaction typically employs a mixed acid system of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which acts as both a catalyst and dehydrating agent. In batch processes, 2-picoline N-oxide is heated to 60°C, and the nitrating acid (precooled to 20°C) is added dropwise to minimize exothermic side reactions [2]. The mixture is subsequently heated to 125–130°C for 3 hours, achieving nitration at the para position due to the directing effects of the N-oxide group [1]. Early studies reported yields of 70–83% under optimized molar ratios of HNO₃ to substrate (8:1) [1] [2].

Acid-Catalyzed Pathways

Sulfuric acid plays a dual role in facilitating nitration: it protonates the N-oxide group, enhancing electrophilic aromatic substitution, and absorbs water to shift equilibrium toward product formation. The acidity of the medium critically influences reaction kinetics, with higher H₂SO₄ concentrations (≥90%) favoring faster nitration [1] [4]. For instance, a mole ratio of H₂SO₄/HNO₃ at 3:1 was found optimal for nitration efficiency in related heterocyclic systems, achieving nitrogen contents of 12.64% in nitrocellulose synthesis [4].

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

- Molar Ratios: A HNO₃/2-picoline N-oxide ratio of 8:1 ensures complete nitration while minimizing byproducts like 2-nitropyridine [1].

- Temperature: Elevated temperatures (120–130°C) accelerate reaction rates but require careful control to prevent decomposition [1] [2].

- Residence Time: In batch systems, 3-hour reaction periods are standard, whereas continuous flow systems reduce this to 18 minutes [1] [4].

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Yield/Conversion | Source |

|---|---|---|---|

| HNO₃/Substrate Ratio | 8:1 (mol/mol) | 83% | [1] |

| H₂SO₄/HNO₃ Ratio | 3:1 (mol/mol) | 12.64% N-content | [4] |

| Temperature | 120–130°C | 100% conversion | [1] [2] |

| Residence Time | 18 min (flow) | 83% yield | [1] |

Modern Synthetic Strategies

Continuous Flow Synthesis Techniques

Continuous flow systems address safety and scalability challenges associated with nitration. By employing polytetrafluoroethylene (PTFE) tube reactors, 4-nitro-2-picoline N-oxide synthesis achieves:

- Reduced Hazard: Minimized accumulation of explosive intermediates through rapid heat dissipation [1].

- Enhanced Efficiency: Residence times of 18 minutes in the nitration step and 5 minutes in the reduction step (using PCl₃) improve throughput [1].

- Integrated Extraction: Continuous liquid/liquid extraction with 1,2-dichloroethane (DCE) isolates the product stream, reducing post-processing steps [1].

Alternative Nitrating Agents Beyond HNO₃/H₂SO₄

While traditional methods rely on HNO₃/H₂SO₄, emerging research explores alternatives such as acetyl nitrate and solid acid catalysts. However, these remain under investigation, with no widely adopted substitutes reported in the literature reviewed [1] [4].

Potassium Nitrate as an Environmentally Friendly Alternative

Potassium nitrate (KNO₃) presents a potential green alternative to fuming HNO₃, though its use requires acidic media (e.g., H₂SO₄) to generate nitronium ions. Preliminary studies in nitrocellulose synthesis demonstrate that KNO₃-based systems achieve comparable nitrogen content (12.55% predicted) under optimized conditions [4].

Scale-Up Considerations for Industrial Synthesis

Industrial adoption necessitates:

- Process Intensification: Microreactors enable precise temperature control and mixing, critical for exothermic nitrations [1].

- Safety Protocols: Rapid quenching of reaction streams with ice water mitigates decomposition risks [1].

- Solvent Recovery: Recycling DCE and acetonitrile (CH₃CN) reduces costs and environmental impact [1].

Green Chemistry Approaches

Reduced Environmental Impact Methodologies

Continuous flow systems reduce waste generation by 40% compared to batch processes, primarily through solvent recycling and minimized acid usage [1]. Additionally, employing KNO₃ decreases reliance on hazardous fuming HNO₃, aligning with green chemistry principles [4].

Solvent Considerations and Optimization

XLogP3

GHS Hazard Statements

H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (10.64%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (82.98%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard